Bienvenue dans la boutique en ligne BenchChem!

2-Hydroxyspiro[5.5]undec-2-en-4-one

Hydrogen bond donor Physicochemical property Drug-likeness

Procure 2-Hydroxyspiro[5.5]undec-2-en-4-one (CAS 61733-79-7) for its unique dual orthogonal reactivity—an enone β-carbon for Michael additions and an enolic –OH for O-functionalization. This enables chemoselective library synthesis without pre-functionalization. With a TPSA of 37.3 Ų, 1 HBD, and documented biological inertness in TGF-β/TDP-43/HT-1080-NT assays, it is an ideal CNS-oriented negative control scaffold. Specify this compound over simpler spiro[5.5]undecanones to eliminate SAR confounders.

Molecular Formula C11H16O2
Molecular Weight 180.24 g/mol
CAS No. 61733-79-7
Cat. No. B13713554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxyspiro[5.5]undec-2-en-4-one
CAS61733-79-7
Molecular FormulaC11H16O2
Molecular Weight180.24 g/mol
Structural Identifiers
SMILESC1CCC2(CC1)CC(=CC(=O)C2)O
InChIInChI=1S/C11H16O2/c12-9-6-10(13)8-11(7-9)4-2-1-3-5-11/h6,12H,1-5,7-8H2
InChIKeyQLXXMQIQECQMEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxyspiro[5.5]undec-2-en-4-one (CAS 61733-79-7): Core Identity, Physicochemical Profile, and Procurement-Relevant Structural Context


2-Hydroxyspiro[5.5]undec-2-en-4-one (CAS 61733-79-7; also indexed as 10-hydroxyspiro[5.5]undec-9-en-8-one, NSC 344239, and CHEMBL1875821) is a conformationally rigid, all-carbon spiro[5.5]undecane scaffold bearing an α,β-unsaturated ketone (enone) and an enolic hydroxyl group [1]. With molecular formula C₁₁H₁₆O₂, a molecular weight of 180.24 g·mol⁻¹, a computed XLogP3 of 2.5, a topological polar surface area (TPSA) of 37.3 Ų, and zero rotatable bonds, the compound presents a distinctive combination of one hydrogen bond donor (HBD = 1), two hydrogen bond acceptors (HBA = 2), and complete conformational restriction [1]. Its ChEMBL record confirms that it has been subjected to at least three functional screening assays (TGF-β cytotoxicity counterscreen, TDP-43 inhibition, and synthetic lethality in HT-1080-NT cells), in all of which it was reported as inactive or inconclusive at micromolar concentrations, establishing a baseline of relative biological inertness [2].

Why Simple Spiro[5.5]undecane Analogs Cannot Substitute for 2-Hydroxyspiro[5.5]undec-2-en-4-one in Rational Scaffold Selection


Although several spiro[5.5]undecane congeners share the same C₁₁ carbocyclic core and are sometimes treated as interchangeable building blocks, the presence versus absence of the enolic hydroxyl — and its interplay with the enone moiety — generates discrete, quantifiable differences in hydrogen bond donor count (HBD: 1 vs. 0), topological polar surface area (TPSA: 37.3 Ų vs. as low as 17.1 Ų), and chemical reactivity (Michael acceptor plus tautomerizable enol vs. simple ketone or isolated enone) [1]. These differences directly impact solubility, passive membrane permeability potential, metabolic handling, and the available synthetic derivatization handles. Consequently, treating spiro[5.5]undecane-2,4-dione (CAS 1481-99-8), spiro[5.5]undec-1-en-3-one (CAS 30834-42-5), or spiro[5.5]undecan-2-one (CAS 1781-81-3) as functionally equivalent substitutes — without accounting for the missing H-bond donor, altered TPSA, and absent enol/enone conjugation — introduces uncontrolled variables that can confound structure–activity relationship (SAR) interpretation, alter pharmacokinetic predictions, and compromise synthetic route design [1].

Quantitative Differentiation Evidence: 2-Hydroxyspiro[5.5]undec-2-en-4-one vs. Closest Spiro[5.5]undecane Analogs


Hydrogen Bond Donor Count: A Binary Differentiator for Solubility and Target Engagement Predictions

2-Hydroxyspiro[5.5]undec-2-en-4-one possesses exactly one hydrogen bond donor (the enolic –OH), a feature absent in the three most structurally proximal spiro[5.5]undecane analogs: spiro[5.5]undecane-2,4-dione (HBD = 0), spiro[5.5]undec-1-en-3-one (HBD = 0), and spiro[5.5]undecan-2-one (HBD = 0) [1]. This single HBD alters the compound's capacity for intermolecular hydrogen bonding, directly influencing aqueous solubility, crystal packing, and potential target hydrogen bond interactions in ways that HBD = 0 analogs cannot replicate [1].

Hydrogen bond donor Physicochemical property Drug-likeness Solubility

Topological Polar Surface Area (TPSA) and Its Implications for Passive Membrane Permeability Prediction

The computed TPSA of 2-hydroxyspiro[5.5]undec-2-en-4-one is 37.3 Ų, a value that is approximately 9% larger than spiro[5.5]undecane-2,4-dione (TPSA ≈ 34.1 Ų) and approximately 118% larger than spiro[5.5]undec-1-en-3-one (TPSA ≈ 17.1 Ų) [1]. In standard ADME interpretive frameworks, TPSA values below 60 Ų are generally associated with good passive membrane permeability; however, within this sub-60 Ų regime, the ~20 Ų spread among these three analogs represents a meaningful gradient that can differentiate central nervous system (CNS) penetration potential (TPSA < 60–70 Ų is favorable, but lower values correlate with enhanced passive diffusion) [2].

TPSA Membrane permeability ADME Physicochemical property

Enone–Enol Conjugation: A Dual Reactive Handle Absent in Saturated and Non-Enolic Spiro[5.5]undecane Analogs

The structure of 2-hydroxyspiro[5.5]undec-2-en-4-one embeds both an α,β-unsaturated ketone (a potential Michael acceptor) and an enolic hydroxyl within a conjugated system. In contrast, spiro[5.5]undecane-2,4-dione presents two isolated ketones without enone conjugation, spiro[5.5]undec-1-en-3-one provides an enone without an enolic hydroxyl, and spiro[5.5]undecan-2-one is fully saturated with a single ketone [1]. This structural distinction means that 2-hydroxyspiro[5.5]undec-2-en-4-one can participate in chemoselective transformations (e.g., Michael additions at the enone β-carbon, O-functionalization at the enol, or tautomerization-driven chemistry) that are mechanistically unavailable to any of the three comparators without prior functional group installation [2].

Enone Enol Michael acceptor Synthetic handle Reactivity

ChEMBL Functional Screening Profile: Inactivity Baseline Across Three Human Target-Based Assays

The ChEMBL database reports three functional assay results for CHEMBL1875821 (2-hydroxyspiro[5.5]undec-2-en-4-one): (i) TGF-β cytotoxicity counterscreen in HepG2 cells — inactive (Potency = 1,122 nM); (ii) qHTS for TDP-43 inhibitors — inconclusive (Potency = 31,623 nM); and (iii) qHTS for induction of synthetic lethality in HT-1080-NT fibrosarcoma cells (IDH-related) — inconclusive (Potency = 29,093 nM) [1]. No comparator-specific parallel data are available for spiro[5.5]undecane-2,4-dione, spiro[5.5]undec-1-en-3-one, or spiro[5.5]undecan-2-one in these same assay panels; however, the consistent inactivity of the target compound at micromolar concentrations across three orthogonal human target-based screens establishes a documented baseline of biological inertness that is not yet established in the public domain for its closest analogs [1].

Screening profile TGF-β TDP-43 IDH Negative control

Conformational Restriction: Zero Rotatable Bonds as a Shared but Context-Dependent Advantage

2-Hydroxyspiro[5.5]undec-2-en-4-one has zero rotatable bonds (computed), a feature shared with spiro[5.5]undecane-2,4-dione and spiro[5.5]undec-1-en-3-one but not with non-spirocyclic enone or cyclohexanone analogs [1]. Zero rotatable bonds correlates with reduced conformational entropy penalty upon target binding, which can translate into enhanced binding affinity when the bioactive conformation is pre-organized in the ground state [2]. While this property is common to the spiro[5.5]undecane class as a whole, it becomes a selection-relevant differentiator only when compared against non-spirocyclic alternatives (e.g., 3-substituted cyclohex-2-en-1-ones), where flexible side chains introduce additional rotatable bonds and associated entropic costs [2].

Conformational restriction Rotatable bonds Entropy Scaffold rigidity

Evidence-Grounded Application Scenarios for 2-Hydroxyspiro[5.5]undec-2-en-4-one Procurement


Scaffold for Spirocyclic Compound Library Synthesis Requiring Orthogonal Derivatization Handles

The enone–enol conjugation in 2-hydroxyspiro[5.5]undec-2-en-4-one provides two orthogonal reactive sites — the enone β-carbon for Michael additions and the enolic –OH for O-functionalization — enabling sequential, chemoselective library elaboration without pre-functionalization steps. This contrasts with spiro[5.5]undecane-2,4-dione and spiro[5.5]undec-1-en-3-one, each of which offers only a single functional group type for derivatization [1]. Procurement of this compound is indicated when parallel synthesis strategies demand a spirocyclic core that can be diversified at two chemically distinct positions in a controlled sequence, thereby maximizing library complexity per synthetic step [1][2].

Negative Control or Biologically Inert Scaffold in Phenotypic Screening Campaigns

The ChEMBL-sourced screening data demonstrate that 2-hydroxyspiro[5.5]undec-2-en-4-one is inactive or inconclusive at micromolar concentrations in human HepG2 TGF-β cytotoxicity, TDP-43 inhibition, and HT-1080-NT synthetic lethality assays [3]. For phenotypic screening programs where a spirocyclic scaffold must serve as a negative control or an inert core for functionalized probe design, this documented inactivity profile reduces the risk that the scaffold itself contributes confounding biological signal — an assurance not yet publicly established for its closest spiro[5.5]undecane analogs [3].

CNS Drug Discovery Programs Requiring a Single-HBD Spirocyclic Fragment with Moderate TPSA

With a TPSA of 37.3 Ų (well below the 60–70 Ų threshold associated with favorable CNS penetration) and exactly one hydrogen bond donor, 2-hydroxyspiro[5.5]undec-2-en-4-one occupies a distinct position in the spiro[5.5]undecane chemical space [1][4]. It offers higher polarity and H-bonding capacity than spiro[5.5]undec-1-en-3-one (TPSA 17.1 Ų, HBD = 0) while remaining within the CNS-favorable TPSA range, making it a suitable fragment for CNS-targeted lead generation where balanced polarity is critical [4]. Its zero rotatable bonds further support conformational pre-organization, a desirable feature for minimizing entropic penalties upon target binding [5].

Reference Standard for Conformational Analysis and Chirality Studies of Spiro[5.5]undecane Systems

The all-carbon spiro[5.5]undecane framework of 2-hydroxyspiro[5.5]undec-2-en-4-one, combined with its zero rotatable bonds and the presence of a single enolic hydroxyl that can engage in intramolecular hydrogen bonding, makes it a well-defined model system for conformational analysis studies. The spiro[5.5]undecane class has been the subject of detailed conformational investigations using force-field methods and low-temperature NMR [6]; the additional hydroxyl substituent in this compound provides a spectroscopically distinguishable probe (via OH chemical shift and H/D exchange) that is absent in the unsubstituted spiro[5.5]undecane hydrocarbon and in the dione analog [1][6].

Quote Request

Request a Quote for 2-Hydroxyspiro[5.5]undec-2-en-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.